18-mercaptooctadecanoic acid
Overview
Description
. It is a long-chain fatty acid with a thiol group (-SH) at the 18th carbon position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-mercaptooctadecanoic acid typically involves the thiolation of octadecanoic acid. One common method is the reaction of octadecanoic acid with thiourea in the presence of a strong acid, such as hydrochloric acid, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
18-Mercaptooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and alkanes.
Substitution: Thioethers and other substituted derivatives.
Scientific Research Applications
18-Mercaptooctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for nanoparticles.
Biology: Employed in the study of lipid-protein interactions and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of lubricants, surfactants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 18-mercaptooctadecanoic acid involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and proteins, affecting their function. In biological systems, it can modulate enzyme activity and influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid: Lacks the thiol group, making it less reactive in certain chemical reactions.
Thioctic acid: Contains a disulfide bond, which can be reduced to form two thiol groups.
Mercaptohexadecanoic acid: Similar structure but with a shorter carbon chain
Uniqueness
18-Mercaptooctadecanoic acid is unique due to its long carbon chain and the presence of a thiol group at the terminal position. This combination imparts distinct chemical properties, making it valuable in various applications .
Properties
IUPAC Name |
18-sulfanyloctadecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2S/c19-18(20)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-21/h21H,1-17H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGROEQKMLQQEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415559 | |
Record name | Octadecanoic acid, 18-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600730-11-8 | |
Record name | Octadecanoic acid, 18-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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